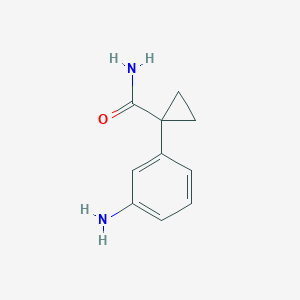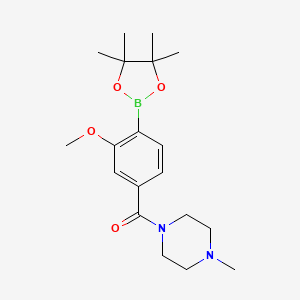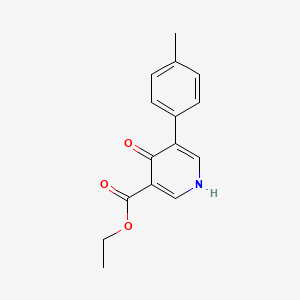![molecular formula C10H18O3 B1406493 7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-醇 CAS No. 131206-74-1](/img/structure/B1406493.png)
7,7-二甲基-1,4-二氧杂螺[4.5]癸烷-8-醇
描述
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It can be used to synthesize pharmaceutical compounds such as diuretics .
Synthesis Analysis
While specific synthesis methods for 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol were not found, related compounds such as diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro decane-3,4-dicarboxylate and 8-(CYCLOPROPYLIDENEMETHYL)-7,9-DIMETHYL-1,4-DIOXASPIRO[4.5]DECAN-8-OL have been synthesized and studied.Molecular Structure Analysis
The molecular formula of 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is C10H18O3 . The compound has a molecular weight of 186.25 g/mol . The InChI string representation of the molecule is InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol is a clear colorless viscous liquid . It has a molecular weight of 186.25 g/mol , and its molecular formula is C10H18O3 . The compound has a topological polar surface area of 38.7 Ų .科学研究应用
合成中间体
1,4-二氧杂螺[4.5]癸烷-8-酮,一种相关化合物,用作广泛用于合成有机化学品(如药物中间体、液晶和杀虫剂)的双功能合成中间体。它由 1,4,9,12-四氧杂二螺[4.2.4.2]十四烷在酸性溶液中选择性脱缩醛合成,优化反应条件以提高收率和减少反应时间 (张凤宝,2006 年)。
立体化学和消除反应
对包括 1,6-二氧杂螺[4.5]癸烷在内的简单螺缩酮的研究有助于理解立体化学和消除反应。已经探索了这些化合物的溴化和随后的脱氢溴化,提供了合成α-溴代螺酮代谢物(如钝叶素和新钝叶素)的见解 (E. Lawson 等人,1993 年)。
信息素合成
从 (S)-乳酸乙酯和 (S)-苹果酸二甲酯出发,已经实现了蜜蜂产生的信息素 7-乙基-2-甲基-1,6-二氧杂螺[4.5]癸烷的立体异构体的合成。这项工作为信息素合成和理解昆虫交流做出了贡献 (K. Mori & M. Ikunaka, 1984)。
对映体纯化合物
已经描述了一种合成对映体纯 2,8-二烷基-1,7-二氧杂螺[5.5]十一烷和 2,7-二烷基-1,6-二氧杂螺[4.5]癸烷的新方法。该方法对于构建复杂的螺缩醛系统非常重要,为新材料和药物的开发做出了贡献 (B. D. Schwartz 等人,2005 年)。
碳(杂)环螺丁丁内酯
对碳(杂)环螺丁丁内酯的研究导致了新衍生物的合成,包括 7,7-二甲基-1,8-二氧杂螺[4.5]癸烷-3,4-二甲酸。这些化合物在有机合成和材料科学等各个领域具有潜在应用 (A. Kuroyan 等人,1995 年)。
作用机制
Biochemical Pathways
The biochemical pathways affected by 7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol are currently unknown . It’s worth noting that similar compounds have been used in the synthesis of pharmaceutical compounds such as diuretics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 7,7-dimethyl-1,4-dioxaspiro[45]decan-8-ol is currently unavailable . It is recommended to store the compound in a cool and dark place, preferably at a temperature below 15°C .
属性
IUPAC Name |
7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-9(2)7-10(4-3-8(9)11)12-5-6-13-10/h8,11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPLAXPMWMSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1O)OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




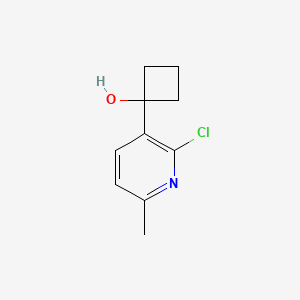

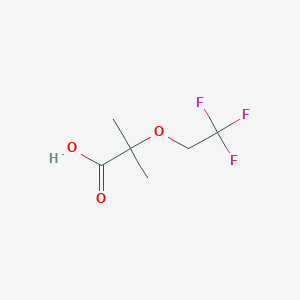
![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)
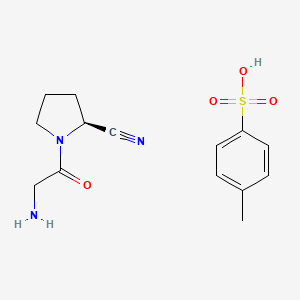
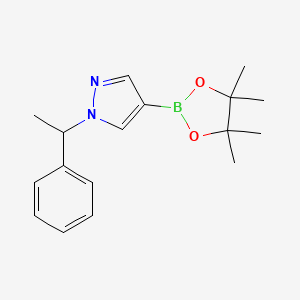

![2-Iodo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1406428.png)
